molecular formula C16H13ClFNS B14400726 (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine CAS No. 87696-85-3

(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine

Cat. No.: B14400726
CAS No.: 87696-85-3
M. Wt: 305.8 g/mol
InChI Key: LQHXCSVULKETFV-UHFFFAOYSA-N
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Description

(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzothiazocine core, which is a fused ring system combining benzene and thiazocine rings, with chloro and fluorophenyl substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the benzothiazocine ring system . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or sulfuric acid.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazocine derivatives.

Scientific Research Applications

(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazocine derivatives and heterocyclic compounds with chloro and fluorophenyl substituents. Examples include cinnamoylpiperazine derivatives and pyrrolidine-based compounds .

Uniqueness

What sets (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine apart is its specific combination of substituents and ring structure, which confer unique chemical and biological properties

Properties

CAS No.

87696-85-3

Molecular Formula

C16H13ClFNS

Molecular Weight

305.8 g/mol

IUPAC Name

8-chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine

InChI

InChI=1S/C16H13ClFNS/c17-12-5-8-16-15(10-12)19-14(2-1-9-20-16)11-3-6-13(18)7-4-11/h3-8,10H,1-2,9H2

InChI Key

LQHXCSVULKETFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=C(C=C3)F

Origin of Product

United States

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